Arsenazo III sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

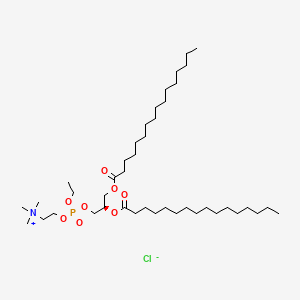

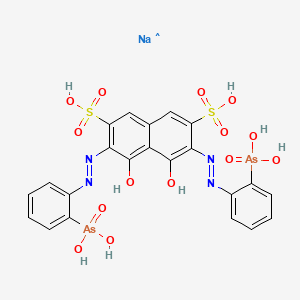

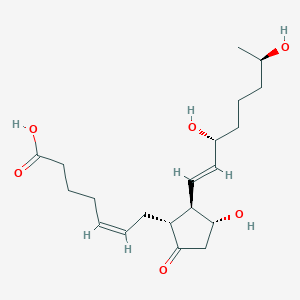

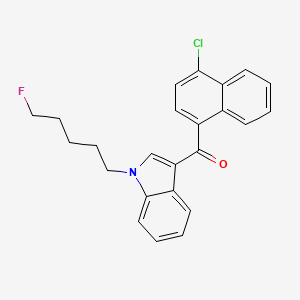

Arsenazo III sodium salt, also known as 2,2′-(1,8-Dihydroxy-3,6-disulfo-2,7-naphthalene-bis[azo])dibenzenearsonic acid, is a diazo dye reagent . It is highly specific for calcium and produces absorbance peaks in the 600-660 nm range . It reacts in slightly acidic conditions and is soluble in alcohol and semi-soluble in water .

Synthesis Analysis

The synthesis of Arsenazo III involves the reaction of calcium ions (Ca2+) with Arsenazo III to form an intense purple-colored complex . This reaction occurs under slightly acidic conditions .

Molecular Structure Analysis

The molecular formula of Arsenazo III sodium salt is C22H16As2N4Na2O14S2 . Its average mass is 820.334 Da and its monoisotopic mass is 819.833191 Da .

Chemical Reactions Analysis

Arsenazo III reacts with more than 30 metal ions to form colored complexes . It has been used for the determination and detection of about 25 metal ions, including 16 rare earth metals . In the presence of neodymium(III) ions, two complexes, NdAazo and Nd(Aazo)2, were indicated in the studied pH range .

Physical And Chemical Properties Analysis

Arsenazo III is a metallochromic dye that is highly specific for calcium and produces absorbance peaks in the 600-660 nm range . It reacts in slightly acidic conditions and is soluble in alcohol and semi-soluble in water .

Wissenschaftliche Forschungsanwendungen

Spectrophotometric Reagent for Alkaline-Earth Metals : Arsenazo III is utilized as a spectrophotometric reagent for metals like calcium, strontium, and barium. It helps in determining small amounts of these metals even in the presence of other interfering ions (Michaylova & Kouleva, 1974).

Measuring Intracellular Calcium : It has been used to measure changes in free intracellular calcium concentration, particularly in neuron activity studies (Thomas & Gorman, 1977).

Metal Ion Analysis in Capillary Electrophoresis : Arsenazo III complexes are important in capillary electrophoresis for separating and determining various metal ions, enhancing selectivity and sensitivity in the process (Timerbaev et al., 1994).

Determination of Elements like Thorium and Uranium : This compound is used for the photometric determination of elements like thorium, zirconium, uranium, and rare earths, owing to its sensitive color reactions with these elements (Savvin, 1961).

Indicator for Ionized Calcium in Physiological Salt Solutions : It acts as an indicator for micromolar ionized Ca2+ concentrations in physiological salt solutions, aiding in determining dissociation constants for calcium-dye complexes (Kendrick et al., 1977).

Detection of Calcium in Acidic Solutions : The Arsenazo III method is used to detect minimal amounts of calcium in various acidic solutions, highlighting its versatility in different pH environments (Attin et al., 2005).

Removal of Uranium(VI) from Aqueous Solution : Arsenazo III has been functionalized on magnetic carbon composites for effective uranium(VI) removal from aqueous solutions, demonstrating its application in environmental remediation (Li et al., 2018).

Purification of Arsenazo III : Research has also focused on the purification of Arsenazo III, crucial for its effective use in detecting ionized Ca2+ (Kendrick, 1976).

Investigation of Its Interaction with Iron in Uranium Determination : Studies have explored how the presence of iron, especially in gamma-irradiated samples, can influence the determination of uranium using the Arsenazo III method, indicating the complexity of its interactions in various sample types (Zheng et al., 2014).

Role in Excitation-Contraction Coupling in Muscle Fibers : Arsenazo III is used to monitor intracellular calcium transients in muscle fibers, contributing to our understanding of muscle physiology (Parker & Zhu, 1987).

Safety And Hazards

Arsenazo III is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed or inhaled, and it may cause eye and skin irritation . Arsenazo III contains arsenic, which may cause cancer . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Eigenschaften

InChI |

InChI=1S/C22H18As2N4O14S2.Na/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36;/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQJUAYGHTVGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18As2N4NaO14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsenazo III sodium | |

CAS RN |

62337-00-2, 138608-19-2 |

Source

|

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-, sodium salt (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62337-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenazo III sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)

![v-Triazolo[4,5-d]pyrimidine, 5-methyl- (7CI,8CI)](/img/no-structure.png)

![2-Methyl-2-propanyl [(1S,6S)-6-methyl-3-cyclohexen-1-yl]carbamate](/img/structure/B593028.png)

![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)

![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)